molecular formula C14H28O B12669483 alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol CAS No. 94138-66-6

alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol

Cat. No.: B12669483
CAS No.: 94138-66-6
M. Wt: 212.37 g/mol
InChI Key: BHHSAAAGWSTDGV-UHFFFAOYSA-N
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Description

Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol is a complex organic compound known for its unique structure and properties. This compound is characterized by a cyclohexane ring substituted with isopropyl and dimethyl groups, making it a tertiary alcohol. It is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the isopropyl group onto the cyclohexane ring.

Another method involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) is reacted with a suitable cyclohexanone derivative. This reaction forms the tertiary alcohol through nucleophilic addition.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alkanes, Secondary alcohols

    Substitution: Alkyl halides

Scientific Research Applications

Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol involves its interaction with specific molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors. The compound’s structure allows it to modulate biological pathways, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol can be compared with other similar compounds such as:

    Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanol: Similar structure but differs in the position of the hydroxyl group.

    Beta-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol: Variation in the position of the isopropyl group.

    Gamma-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol: Different substitution pattern on the cyclohexane ring.

These compounds share similar chemical properties but exhibit unique reactivity and applications due to their structural differences.

Properties

CAS No.

94138-66-6

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

5-cyclohexyl-2,5-dimethylhexan-3-ol

InChI

InChI=1S/C14H28O/c1-11(2)13(15)10-14(3,4)12-8-6-5-7-9-12/h11-13,15H,5-10H2,1-4H3

InChI Key

BHHSAAAGWSTDGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C)(C)C1CCCCC1)O

Origin of Product

United States

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